N,N-Dimethylformamide

Description

Properties

IUPAC Name |

N,N-dimethylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXDDKWLCZADIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

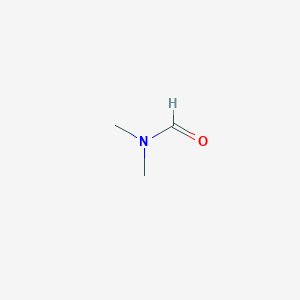

CN(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO, Array | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020515 | |

| Record name | N,N-Dimethylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-dimethylformamide appears as a water-white liquid with a faint fishy odor. Flash point 136 °F. Slightly less dense than water. Vapors heavier than air. Toxic by inhalation or skin absorption. May irritate eyes., Dry Powder; Liquid, Colorless to pale-yellow liquid with a faint, amine-like odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow liquid with a faint, amine-like odor. | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/463 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-Dimethylformamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLFORMAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/481 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylformamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0226.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

300 to 313 °F at 760 mmHg (NTP, 1992), 152.8 °C, BP: 76 °C at 39 mm Hg; 25 °C at 3.7 mm Hg, 153 °C, 307 °F | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-dimethylformamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLFORMAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/481 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylformamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0226.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

153 °F (NTP, 1992), 58 °C, closed cup, 67 °C (open cup); 58 °C (Closed cup), 136 °F (58 °C), 58 °C c.c., 136 °F | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/463 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLFORMAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/481 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylformamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0226.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water and most common organic solvents, Miscible with ethanol, ethyl ether, acetone, benzene; slightly soluble in ligroin, 1000000 mg/L at 25 °C, Solubility in water: miscible, Miscible | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-dimethylformamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-Dimethylformamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dimethylformamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0226.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9445 at 25 °C/4 °C, Relative density (water = 1): 0.95, 0.95 | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLFORMAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/481 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylformamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0226.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.51 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.51 (Air= 1), Relative vapor density (air = 1): 2.5, 2.51 | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLFORMAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/481 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3.7 mmHg at 77 °F ; 2.7 mmHg at 68 °F (NTP, 1992), 3.87 [mmHg], 3.87 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.49, 3 mmHg | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/463 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLFORMAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/481 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylformamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0226.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Water (0.05%), dimethylamine (15 ppm), formic acid (20 ppm), iron (0.05 ppm) | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to very slightly yellow liquid, Water-white liquid | |

CAS No. |

68-12-2 | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethylformamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylformamide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nn-dimethylformamide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Formamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8696NH0Y2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-Dimethylformamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLFORMAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/481 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formamide, N,N-dimethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/LQ200B20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-78 °F (NTP, 1992), -60.3 °C, -60.4 °C, -61 °C, -78 °F | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-dimethylformamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-Dimethylformamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N,N-DIMETHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLFORMAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/481 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylformamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0226.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

N,N-Dimethylformamide: An In-depth Technical Guide to its Chemical Properties for Synthesis

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylformamide (DMF), a potent and versatile organic compound, stands as a cornerstone in modern chemical synthesis.[1] Its unique combination of physical and chemical properties makes it an invaluable solvent, reagent, and catalyst in a vast array of chemical transformations, from laboratory-scale research to industrial production.[2][3] This technical guide provides a comprehensive overview of the chemical properties of DMF relevant to synthesis, detailed experimental protocols for key reactions, and a summary of its essential data for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

DMF is a polar aprotic solvent with a high dielectric constant, making it adept at dissolving a wide range of organic, inorganic, and polymeric compounds.[4][5][6] Its high boiling point is advantageous for reactions requiring elevated temperatures.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₃H₇NO | [6] |

| Molecular Weight | 73.09 g/mol | [6] |

| CAS Number | 68-12-2 | [6] |

| Appearance | Colorless liquid | [6] |

| Odor | Faint, amine-like (technical grade can have a fishy smell) | [7] |

| Boiling Point | 153 °C (307 °F) | [6] |

| Melting Point | -61 °C (-78 °F) | [6] |

| Density | 0.944 g/cm³ at 20°C | [6] |

| Solubility | Miscible with water and most organic solvents | [6][8] |

| Vapor Pressure | 3.8 mmHg at 25 °C | |

| Dielectric Constant | 36.7 at 25 °C | |

| Dipole Moment | 3.8 D | |

| Refractive Index | 1.4305 at 20 °C |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 8.02 (s, 1H, -CHO), 2.95 (s, 3H, -NCH₃), 2.88 (s, 3H, -NCH₃). The two methyl signals indicate restricted rotation around the C-N bond.

-

¹³C NMR (CDCl₃): δ 162.4 (-CHO), 36.2 (-NCH₃), 31.1 (-NCH₃).

Role in Chemical Synthesis

DMF's utility in synthesis is multifaceted; it serves not only as a solvent but also as a reagent and a catalyst.[2][3]

DMF as a Polar Aprotic Solvent

Its polar aprotic nature makes it an excellent medium for reactions involving polar intermediates and transition states, particularly Sₙ2 reactions, as it can solvate cations while leaving anions relatively unsolvated and therefore more reactive.[4] It is a common solvent in numerous named reactions, including the Heck reaction, and is widely used in peptide synthesis.[12][13]

DMF as a Reagent

DMF can act as a source of a formyl group (-CHO) or a dimethylamino group (-N(CH₃)₂).[14] This reactivity is central to several important synthetic transformations.

-

Vilsmeier-Haack Reaction: This reaction introduces a formyl group to electron-rich aromatic and heteroaromatic compounds. DMF reacts with an activating agent, typically phosphorus oxychloride (POCl₃) or oxalyl chloride, to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.[4][15]

-

Bouveault Aldehyde Synthesis: In this reaction, a Grignard reagent or an organolithium compound reacts with DMF to produce an aldehyde after hydrolysis.[1][16][17]

DMF as a Catalyst

DMF can catalyze certain reactions, most notably the conversion of carboxylic acids to acyl chlorides using reagents like oxalyl chloride or thionyl chloride. The catalytic cycle involves the formation of the Vilsmeier reagent as a key intermediate.[2][18]

Key Experimental Protocols

The following sections provide detailed methodologies for several key synthetic procedures involving DMF.

Vilsmeier-Haack Reaction: Formylation of an Electron-Rich Arene

This protocol details the formylation of an electron-rich aromatic substrate using a pre-formed Vilsmeier reagent.

Materials:

-

Electron-rich aromatic substrate

-

This compound (DMF)

-

(Chloromethylene)dimethyliminium chloride (Vilsmeier reagent)

-

Sodium acetate (B1210297) (NaOAc)

-

Deionized water

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure: [15]

-

Dissolve the aromatic substrate (1.0 equivalent) in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Vilsmeier reagent (1.5 equivalents) portion-wise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 6.5 hours.

-

Cool the mixture back to 0 °C and add a solution of sodium acetate (5.6 equivalents) in water.

-

Stir for an additional 10 minutes at 0 °C.

-

Dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired aldehyde.

Solid-Phase Peptide Synthesis (SPPS): Fmoc-Based Protocol

DMF is the most commonly used solvent in Fmoc-based solid-phase peptide synthesis due to its excellent solvating properties for both the resin and the protected amino acids.[5][19][20]

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide or Wang resin)

-

This compound (DMF), peptide synthesis grade

-

20% (v/v) Piperidine (B6355638) in DMF

-

Fmoc-protected amino acids

-

Coupling reagent (e.g., HBTU, HCTU)

-

Base (e.g., DIPEA, 2,4,6-collidine)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

General SPPS Cycle: [5][19][21]

-

Resin Swelling: Swell the resin in DMF for 15-30 minutes in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-protected amino acid by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the peptidyl resin under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Synthesis of Acyl Chlorides

This protocol describes the DMF-catalyzed conversion of a carboxylic acid to an acyl chloride using bis(trichloromethyl) carbonate (BTC or triphosgene).[2]

Materials:

-

Carboxylic acid

-

Bis(trichloromethyl) carbonate (BTC)

-

This compound (DMF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure: [2]

-

In a three-necked flask, prepare a mixture of the carboxylic acid (100 mmol) and DMF (3 mmol) in THF (10 mL).

-

Prepare a solution of BTC (37 mmol) in THF (15 mL).

-

Add the BTC solution dropwise to the carboxylic acid mixture over a period of 4 hours at room temperature with stirring.

-

Continue stirring the mixture for an additional hour after the addition is complete.

-

The resulting acyl chloride solution can typically be used directly in the next synthetic step. If isolation is required, the solvent can be removed under reduced pressure.

Purification and Handling

Purification of DMF

Commercial DMF often contains impurities such as dimethylamine (B145610) and formic acid, which can arise from hydrolysis.[22][23] For sensitive reactions, purification is necessary.

| Method | Description | References |

| Drying | Stand over anhydrous magnesium sulfate, calcium sulfate, or molecular sieves (4Å) for 24 hours, followed by decantation or filtration. | |

| Distillation | Distill under reduced pressure to prevent decomposition which can occur near its atmospheric boiling point. Azeotropic distillation with benzene (B151609) can be used to remove water. | |

| Removal of Amines | Sparging with an inert gas like nitrogen or argon, or vacuum sonication can effectively remove dissolved dimethylamine.[22][23] |

Detailed Purification Protocol:

-

Dry the DMF by stirring over anhydrous magnesium sulfate overnight.

-

Filter to remove the drying agent.

-

Distill the DMF under reduced pressure (e.g., 15-20 mmHg).

-

Store the purified DMF over 4Å molecular sieves in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

Workup of Reactions in DMF

Due to its high boiling point and miscibility with water, removing DMF during reaction workup can be challenging. A common procedure involves diluting the reaction mixture with a large volume of water and extracting the product with a less polar organic solvent.[6] Repeated washing of the organic layer with water or brine is often necessary to completely remove the DMF.

Safety and Handling

DMF is classified as a reproductive toxin and is readily absorbed through the skin.[24] It is also a liver toxin.[24] Therefore, appropriate personal protective equipment (PPE) is essential when handling DMF.

-

Engineering Controls: Always handle DMF in a well-ventilated fume hood.[24]

-

Personal Protective Equipment:

-

Gloves: Use appropriate chemical-resistant gloves (e.g., butyl rubber or neoprene). Nitrile and latex gloves offer inadequate protection.[24]

-

Eye Protection: Chemical splash goggles are mandatory.

-

Skin Protection: A lab coat, long pants, and closed-toe shoes are required.

-

-

Storage: Store DMF in a cool, dry, well-ventilated area away from strong acids, bases, and oxidizing agents.[24]

-

Disposal: Dispose of DMF waste as hazardous organic solvent waste according to institutional guidelines.[24]

Conclusion

This compound is an exceptionally versatile and powerful solvent and reagent in chemical synthesis. Its unique properties facilitate a wide range of reactions, making it an indispensable tool for researchers and professionals in the chemical and pharmaceutical industries. A thorough understanding of its chemical properties, appropriate handling procedures, and purification methods is crucial for its safe and effective use in the laboratory. This guide provides a foundational resource for leveraging the full potential of DMF in synthetic endeavors.

References

- 1. Bouveault aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Workup [chem.rochester.edu]

- 7. youtube.com [youtube.com]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. Formamide, N,N-dimethyl- [webbook.nist.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Spectroscopy of this compound in the VUV and IR regions: Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 16. Bouveault Aldehyde Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 17. ChemicalDesk.Com: Bouveault aldehyde synthesis [allchemist.blogspot.com]

- 18. researchgate.net [researchgate.net]

- 19. peptide.com [peptide.com]

- 20. peptide.com [peptide.com]

- 21. biomatik.com [biomatik.com]

- 22. arrow.tudublin.ie [arrow.tudublin.ie]

- 23. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]

N,N-Dimethylformamide: An In-depth Technical Guide to a Quintessential Polar Aprotic Solvent

Introduction

N,N-Dimethylformamide, commonly known as DMF, is an organic compound with the chemical formula (CH₃)₂NC(O)H.[1] It is a clear, colorless liquid with a high boiling point and a faint, amine-like odor, although pure-grade DMF is nearly odorless.[2][3][4] As a hydrophilic polar aprotic solvent, DMF is miscible with water and the majority of organic liquids, earning it the moniker of a "universal solvent."[2][5][6] Its unique combination of a high dielectric constant, aprotic nature, and broad solvency power makes it an indispensable tool in academic research and industrial processes, particularly in the realms of organic synthesis, materials science, and pharmaceutical development.[1][7][8] This guide provides a comprehensive technical overview of DMF, focusing on its properties, applications, experimental protocols, and safety considerations for researchers, scientists, and drug development professionals.

Physicochemical Properties

The utility of DMF as a solvent is rooted in its distinct physical and chemical characteristics. Its high polarity, significant dipole moment, and aprotic nature are key to its effectiveness. A summary of its core properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇NO | [5][9] |

| Molecular Weight | 73.09 g/mol | [5][9][10] |

| CAS Number | 68-12-2 | [2][9][10] |

| Appearance | Colorless to slightly yellow liquid | [3][5][11] |

| Odor | Faint, fishy, or amine-like (technical grade) | [2][3][11] |

| Boiling Point | 153 °C (307 °F) | [5][6][10] |

| Melting Point | -61 °C (-78 °F) | [5][9][10] |

| Density | 0.944 - 0.949 g/mL at 20-25 °C | [5][6][10] |

| Vapor Pressure | 2.7 - 3.5 mmHg at 20 °C | [2] |

| Flash Point | 57.5 - 58 °C (Closed Cup) | [3][6] |

| Autoignition Temperature | 445 °C (833 °F) | [6] |

| Dielectric Constant | 36.7 - 37 at 25 °C | [6][12] |

| Dipole Moment | 3.86 D | [12] |

| Refractive Index (n₂₀/D) | 1.428 - 1.430 | [5] |

| Solubility | Miscible with water and most common organic solvents | [2][5][9] |

| pH | ~6.7 - 7 (0.5 M or 200 g/L aqueous solution) | [5] |

The Role of DMF as a Polar Aprotic Solvent

The term "polar aprotic" signifies two critical properties of DMF. "Polar" indicates that the molecule has a significant dipole moment, arising from the charge separation across its C=O and C-N bonds.[12] "Aprotic" means it lacks acidic protons (like the hydrogen in an O-H or N-H group) that can be donated.[9]

This combination is crucial for its function in chemical reactions:

-

Cation Solvation: The negatively polarized oxygen atom in the carbonyl group effectively solvates cations, shielding their positive charge and stabilizing them in solution.

-

Anion Reactivity: Lacking acidic protons, DMF does not strongly solvate anions through hydrogen bonding. This leaves the anions relatively "bare" and highly reactive, which can dramatically accelerate the rates of reactions involving nucleophiles.

This behavior is particularly advantageous for polar mechanisms, most notably SN2 reactions, where a strong, unhindered nucleophile is required for an efficient reaction.[1][2]

Caption: Solvation of a cation (M+) by DMF molecules.

Applications in Research and Drug Development

DMF's versatility makes it a staple in numerous applications, from laboratory-scale synthesis to industrial manufacturing.

Organic Synthesis

Beyond being a solvent, DMF can also act as a reagent, catalyst, and stabilizer.[1]

-

As a Solvent: It is a preferred medium for many reactions, including nucleophilic substitutions, amide condensations, and palladium-catalyzed couplings like the Heck and Suzuki reactions.[2][13] Its high boiling point allows for reactions to be conducted at elevated temperatures, while its low volatility minimizes solvent loss.[6]

-

As a Reagent: DMF can serve as a source for various functional groups.[1][14]

-

Formylation: In the Vilsmeier-Haack reaction, DMF reacts with an activating agent like phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, which then formylates electron-rich aromatic compounds.[2][13]

-

Other Roles: It can also act as a source of a dimethylamino group, a methyl group, or even carbon monoxide in certain metal-catalyzed reactions.[13][14]

-

Caption: Vilsmeier-Haack reaction pathway.

Solid-Phase Peptide Synthesis (SPPS)

DMF is the most common solvent utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[15][16] Its primary functions are:

-

Solvating the Resin: It effectively swells the polymer resin support, allowing reagents to access the growing peptide chain.[15]

-

Dissolving Reagents: DMF readily dissolves protected amino acids and coupling reagents (e.g., DCC, HOBt), which is essential for efficient peptide bond formation.[15][17]

-

Washing: It is used extensively for washing the resin between synthetic steps to remove excess reagents and byproducts.

A potential drawback is that technical-grade DMF can contain dimethylamine (B145610) impurities from degradation.[15] Dimethylamine is a base and can cause premature cleavage of the acid-labile Fmoc protecting group, leading to undesired side-products.[15] Therefore, using high-purity, amine-free DMF is critical for successful peptide synthesis.[18][19]

Caption: A typical coupling cycle in SPPS using DMF.

Drug Formulation and Production

In the pharmaceutical industry, DMF serves multiple roles:

-

API Synthesis: It is a key reaction medium for the synthesis of many active pharmaceutical ingredients (APIs).[8]

-

Crystallization: It can be used as a crystallization medium to purify APIs and intermediates.[8]

-

Formulation: Its excellent solvency allows it to dissolve APIs and polymers, aiding in the creation of precise dosage forms like injections and controlled-release systems.[8][20]

-

Polymer Processing: DMF is used to process polymers for fibers, films, and coatings, some of which are used in medical devices.[2][21]

Experimental Protocols

Purification of this compound

For sensitive applications like peptide synthesis or trace analysis, commercial DMF often requires purification to remove water and amine impurities.

Objective: To obtain anhydrous, amine-free DMF.

Materials:

-

Technical-grade DMF

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) (MgSO₄), calcium hydride (CaH₂), barium oxide (BaO), or 3Å/4Å molecular sieves).[18][22]

-

Distillation apparatus with a vacuum source and fractionating column.

-

Inert gas (Nitrogen or Argon).

Methodology:

-

Pre-drying:

-

Stir the DMF over anhydrous MgSO₄ (25 g/L) or 4Å molecular sieves overnight.[18] For more rigorous drying, powdered barium oxide (BaO) can be used.[18]

-

Alternatively, for a rapid procedure, stir over calcium hydride (CaH₂, 5% w/v) overnight.[23]

-

Caution: Do not reflux DMF with strong bases like KOH or CaH₂ as this can catalyze its decomposition.[18]

-

-

Filtration/Decanting:

-

Filter the pre-dried DMF away from the drying agent. If BaO was used, carefully decant the liquid.

-

-

Vacuum Distillation:

-

DMF decomposes slightly at its atmospheric boiling point (153 °C) to form dimethylamine and carbon monoxide.[2][23] Therefore, distillation must be performed under reduced pressure to lower the boiling point.

-

Set up the distillation apparatus. It is crucial that all glassware is thoroughly dried.

-

Transfer the pre-dried DMF to the distillation flask.

-

Distill the DMF at a reduced pressure (e.g., 15-20 mmHg).[18] The boiling point will be significantly lower (e.g., ~76 °C at 39 mmHg).[5]

-

Discard the initial and final fractions, collecting the main fraction in a receiver flask under an inert atmosphere.

-

-

Storage:

Caption: Workflow for the purification of DMF.

Example Protocol: Vilsmeier-Haack Formylation of Indole

Objective: To synthesize Indole-3-carboxaldehyde.

Materials:

-

Indole

-

Purified this compound (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice bath

-

Sodium hydroxide (B78521) (NaOH) solution

-

Round-bottom flask and magnetic stirrer

Methodology:

-

Setup: In a fume hood, add DMF (e.g., 20 mL) to a three-neck round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

-

Vilsmeier Reagent Formation: Cool the flask in an ice bath to 0-5 °C. Add POCl₃ (e.g., 1.1 equivalents) dropwise to the stirred DMF via the dropping funnel, maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Reaction: Dissolve Indole (1 equivalent) in a small amount of DMF and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 20 °C.

-

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 35-40 °C for 2-3 hours.

-

Quenching: Cool the reaction mixture back down in an ice bath. Carefully and slowly add crushed ice, followed by a 10% aqueous NaOH solution until the mixture is alkaline (pH 9-10).

-

Isolation: The product, Indole-3-carboxaldehyde, will precipitate. Stir for an additional hour, then collect the solid product by vacuum filtration.

-

Purification: Wash the solid with cold water and dry. The product can be further purified by recrystallization from aqueous ethanol.

Safety and Handling

DMF is a hazardous substance and must be handled with appropriate precautions. It is flammable and toxic, with significant health risks associated with exposure.[24][25]

| Hazard Type | Description | Reference(s) |

| Flammability | Flammable liquid and vapor. Vapors can form explosive mixtures with air. | [25][26] |

| Acute Toxicity | Harmful if inhaled or in contact with skin. Causes eye irritation. Symptoms include nausea, vomiting, and abdominal pain. | [21][25][26] |

| Chronic Toxicity | Known to cause liver damage with long-term exposure. May also affect the nervous system. | [21][25] |

| Reproductive Hazard | Classified as Repr. 1B (H360D): May damage the unborn child. | [24][26] |

| Exposure Route | Readily absorbed through the skin. Primary exposure routes are skin contact and inhalation. | [11][21][27] |

Safe Handling Procedures:

-

Ventilation: Always handle DMF in a properly functioning chemical fume hood to minimize inhalation exposure.[27]

-

Personal Protective Equipment (PPE):

-

Gloves: Standard nitrile or latex gloves provide inadequate protection. Use appropriate gloves such as butyl rubber or Viton. If DMF contacts a glove, remove it immediately and wash hands.[27]

-

Eye Protection: Chemical safety goggles are mandatory.

-

Clothing: Wear a lab coat, long pants, and closed-toe shoes.[27]

-

-

Storage: Store DMF in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids. Keep away from heat, sparks, open flames, and strong oxidizing agents.[24][26][27]

-

Spills: Evacuate the area. Eliminate all ignition sources. Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[25]

-

Waste Disposal: Dispose of DMF waste as hazardous chemical waste in accordance with local, state, and federal regulations. Containers must be properly labeled and sealed.[27]

First Aid:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[25]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes.[25]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[25]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[26]

Conclusion

This compound is a uniquely powerful and versatile polar aprotic solvent that plays a central role in modern chemical synthesis and industrial applications. Its ability to dissolve a wide range of substances and accelerate polar reactions makes it an invaluable medium for researchers and drug development professionals. However, its significant utility is matched by considerable health hazards. A thorough understanding of its properties and strict adherence to safety protocols are paramount for harnessing its benefits while ensuring the well-being of laboratory personnel.

References

- 1. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 3. This compound | 68-12-2 [chemicalbook.com]

- 4. This compound [inchem.org]

- 5. This compound [drugfuture.com]

- 6. kianresin.com [kianresin.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. adityadyechem.com [adityadyechem.com]

- 10. Dimethylformamide (DMF) [commonorganicchemistry.com]

- 11. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound: Polarity and Application_Chemicalbook [chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

- 16. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]

- 17. This compound (DMF), 25 l, plastic, CAS No. 68-12-2 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]

- 18. Purification of this compound (DMF) - Chempedia - LookChem [lookchem.com]

- 19. This compound Peptide synthesis | C3H7NO | Biosolve Shop [shop.biosolve-chemicals.eu]

- 20. jebchemicals.com [jebchemicals.com]

- 21. epa.gov [epa.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. Reddit - The heart of the internet [reddit.com]

- 24. chemos.de [chemos.de]

- 25. nj.gov [nj.gov]

- 26. Mobile [my.chemius.net]

- 27. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]

An In-depth Technical Guide to the Physical Properties of N,N-Dimethylformamide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylformamide (DMF), an organic compound with the chemical formula HCON(CH₃)₂, is a versatile and widely utilized solvent in research, development, and industrial settings. Its broad applicability stems from its unique physical and chemical properties, most notably its high dielectric constant and aprotic nature, which make it an excellent medium for a variety of chemical reactions. This guide provides a comprehensive overview of the key physical properties of DMF relevant to laboratory work, detailed experimental protocols for their determination, and essential safety and handling information.

Core Physical and Chemical Properties